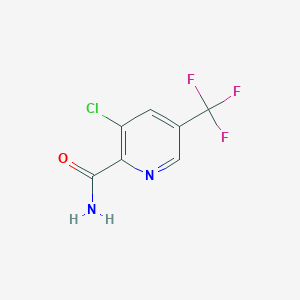

3-Chloro-5-(trifluoromethyl)picolinamide

Descripción

Contextualization within Picolinamide (B142947) Chemistry

Picolinamides are a class of compounds derived from picolinic acid. ontosight.ai The picolinamide scaffold itself is a versatile bidentate ligand, capable of forming stable complexes with various metals, a property leveraged in synthetic chemistry. chemicalbook.com In the realm of biological research, picolinamide derivatives have been investigated for a wide array of potential applications, including antimicrobial, anti-inflammatory, antifungal, and anticancer properties. ontosight.aiontosight.ainih.gov For instance, certain picolinamides have been identified as potent inhibitors of the fungal lipid-transfer protein Sec14, highlighting their potential as antifungal agents. nih.gov The core picolinamide structure serves as a valuable template in drug discovery and agrochemical development, where modifications to the pyridine (B92270) ring allow for the fine-tuning of biological activity and physicochemical properties. digitellinc.com

Significance of Trifluoromethyl and Chloro Substituents in Pyridine Derivatives

The specific substitution pattern of 3-Chloro-5-(trifluoromethyl)picolinamide is crucial to its chemical character and utility. The incorporation of halogen atoms, particularly chlorine and fluorine (in the trifluoromethyl group), into heterocyclic rings is a common strategy in medicinal and agrochemical chemistry to modulate a molecule's properties. researchgate.netmdpi.com

The Chloro (Cl) Substituent: The chlorine atom is an electronegative substituent that can also influence a molecule's electronic properties, lipophilicity, and steric profile. mdpi.com Its presence on the pyridine ring can direct the synthesis of further derivatives and is integral to the biological activity of many compounds. nih.gov A large number of compounds containing 3-chloro monocyclic β-lactam structures, for example, possess powerful antibacterial and anti-inflammatory activity. mdpi.com In pyridine derivatives specifically, chloro groups have been associated with good to excellent antimicrobial activity against various bacterial and fungal strains. nih.gov

The combination of both a chloro and a trifluoromethyl group on the picolinamide scaffold creates a unique electronic and steric environment, making the compound a valuable building block for creating new molecules with potentially enhanced biological activities. researchgate.net

Table 2: Physicochemical Influence of Key Substituents on Aromatic Rings

| Substituent | Hansch π Value (Lipophilicity) | Key Properties |

|---|---|---|

| Trifluoromethyl (-CF₃) | +0.88 | Strong electron-withdrawing effect, enhances metabolic stability, increases membrane permeability. mdpi.com |

| Chloro (-Cl) | +0.71 | Electron-withdrawing, modifies steric profile, common in bioactive compounds. |

Overview of Research Trajectories

Research involving this compound and its precursors has primarily focused on its role as a key intermediate in the synthesis of agrochemicals. researchgate.net The precursor, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, is a known environmental transformation product of the commercial fungicides fluopicolide (B166169) and fluopyram (B1672901), indicating the relevance of this chemical scaffold in agriculture. nih.gov

A significant research trajectory is the development of novel synthetic routes to create complex trifluoromethyl-pyridine derivatives. researchgate.net For example, a synthetic process for the nematicide and fungicide fluopyram highlights the challenge and importance of efficiently synthesizing the key intermediate 2-(3-chloro-5-(trifluoromethyl) pyridin-2-yl)ethanamine, which is structurally related to the title compound. researchgate.net Furthermore, one documented synthesis of this compound involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbonyl chloride with ammonium (B1175870) hydroxide (B78521), demonstrating a direct method for its preparation. chemicalbook.com These synthetic efforts are aimed at creating new crop protection products, with fourteen such products bearing a trifluoromethyl pyridine moiety having been commercialized or proposed between 1990 and 2017. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVUFMZZZAYXFTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363148 | |

| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338758-69-3 | |

| Record name | 3-Chloro-5-(trifluoromethyl)-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338758-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 5 Trifluoromethyl Picolinamide and Its Precursors

Direct Amination Approaches

Direct amination methods provide a straightforward route to 3-chloro-5-(trifluoromethyl)picolinamide from its carboxylic acid or acid chloride precursor. These methods are fundamental in amide bond formation and are widely employed in chemical synthesis.

From 3-Chloro-5-(trifluoromethyl)picolinic Acid

Commonly used coupling agents for this type of reaction include carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. The reaction would proceed by activating the picolinic acid, followed by the addition of an ammonia source, such as ammonia gas or ammonium (B1175870) hydroxide (B78521), to form the desired picolinamide (B142947). The general reaction scheme is depicted below:

Scheme 1: General representation of direct amination of 3-chloro-5-(trifluoromethyl)picolinic acid.

The selection of solvent and reaction conditions, such as temperature and reaction time, would be critical to optimize the yield and purity of the final product.

Coupling Reactions of Picolinoyl Chlorides

A more reactive precursor for the synthesis of this compound is 3-chloro-5-(trifluoromethyl)picolinoyl chloride. The conversion of the picolinic acid to the more reactive picolinoyl chloride can be accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Once the picolinoyl chloride is formed, it can readily react with an ammonia source to yield the target picolinamide. This reaction is typically rapid and efficient due to the high electrophilicity of the acid chloride. The reaction is usually carried out in an inert solvent, and a base may be added to neutralize the hydrochloric acid byproduct.

Scheme 2: Synthesis of this compound from its picolinoyl chloride.

This two-step approach, involving the formation of the acid chloride followed by amination, is a common and effective strategy for the synthesis of amides.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields in a variety of chemical transformations, including amide bond formation. The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.net

In the context of this compound synthesis, microwave energy could be applied to the direct amination of 3-chloro-5-(trifluoromethyl)picolinic acid. The reaction would likely be carried out in a sealed vessel in the presence of a suitable solvent and an ammonia source. The rapid and uniform heating provided by microwaves can lead to a more efficient conversion to the desired amide. While specific protocols for this exact molecule are not prevalent in public literature, the general principles of microwave-assisted amidation are well-established. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis (General)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher |

| Yields | Variable | Often improved |

| Side Reactions | More prevalent | Often reduced |

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions represent a versatile and powerful tool for the formation of carbon-nitrogen bonds, and these methods can be applied to the synthesis of picolinamides.

General Principles and Application to Picolinamide Synthesis

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

In the synthesis of substituted picolinamides, a palladium catalyst could be employed to couple a halogenated pyridine (B92270) precursor with an amine. For instance, a chloro-substituted pyridine could undergo palladium-catalyzed amination to introduce the amide functionality. chemicalbook.comacs.org The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions. researchgate.net While a specific application of this method for the direct synthesis of this compound from a suitable precursor is not explicitly detailed in available literature, the general applicability of this methodology suggests its potential as a synthetic route.

Trifluoromethylation Strategies

The introduction of the trifluoromethyl group is a critical step in the synthesis of this compound. This is typically achieved during the synthesis of the pyridine precursors rather than on the final picolinamide molecule. A key intermediate in the production of many trifluoromethylated pyridine compounds is 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.govalfa-chemical.com

Various methods have been developed for the synthesis of this important precursor. One common industrial approach involves the chlorination and subsequent fluorination of a picoline derivative. For example, 2-chloro-5-methylpyridine can be chlorinated to 2-chloro-5-(trichloromethyl)pyridine, which is then fluorinated to introduce the trifluoromethyl group. Further chlorination of the pyridine ring can then yield 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.govgoogle.com

Another strategy involves the direct chlorination of a trifluoromethylated pyridine. For instance, 2-chloro-5-(trifluoromethyl)pyridine can be chlorinated in the presence of a catalyst like ferric chloride to produce 2,3-dichloro-5-(trifluoromethyl)pyridine. alfa-chemical.com

Table 2: Selected Research Findings on the Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-chloro-5-trichloromethylpyridine | Antimony pentachloride, HF | 2,3-dichloro-5-(trifluoromethyl)pyridine | google.com |

| 2-chloro-5-trifluoromethylpyridine | Chlorine gas, Ferric chloride | 2,3-dichloro-5-(trifluoromethyl)pyridine | alfa-chemical.com |

| 3-picoline | Multistep chlorination and fluorination | 2,3-dichloro-5-(trifluoromethyl)pyridine | nih.gov |

Once 2,3-dichloro-5-(trifluoromethyl)pyridine is obtained, it can be converted to 3-chloro-5-(trifluoromethyl)picolinic acid through methods such as hydrolysis of a nitrile intermediate, which is then used in the amidation reactions described previously.

Iron-Catalyzed ortho Trifluoromethylation via Picolinamide Assistance

A notable strategy for the introduction of a trifluoromethyl group at the ortho position of a pyridine ring is through picolinamide-directed C-H functionalization. Research has demonstrated a convenient, oxidant-free protocol for the ortho trifluoromethylation of anilines, which is facilitated by picolinamide assistance and promoted by iron under ultraviolet irradiation. nih.gov In this transformation, acetone serves as both the solvent and a low-cost radical initiator, generating a CF3 radical from Langlois' reagent (sodium trifluoromethanesulfinate). nih.gov This method has shown a broad substrate scope, tolerating various functional groups. nih.gov While this specific methodology has been exemplified with anilines, the principle of picolinamide-directed C-H activation is a valuable tool in the synthesis of substituted picolinamides.

Table 1: Key Features of Iron-Catalyzed ortho Trifluoromethylation

| Feature | Description |

|---|---|

| Catalyst | Iron |

| Directing Group | Picolinamide |

| CF3 Source | Langlois' Reagent (Sodium trifluoromethanesulfinate) |

| Conditions | Ultraviolet irradiation |

| Solvent/Initiator | Acetone |

| Key Advantage | Oxidant-free protocol |

Copper-Mediated Trifluoromethylation

Copper-catalyzed reactions have become a cornerstone for the introduction of trifluoromethyl groups into organic molecules due to the low cost and high efficiency of copper catalysts. beilstein-journals.org These methods can utilize nucleophilic, electrophilic, or radical trifluoromethylating reagents. researchgate.net A variety of copper-mediated trifluoromethylation reactions of haloarenes have been developed, which can proceed in good to excellent yields and are compatible with a range of functional groups. beilstein-journals.org

One approach involves the in situ generation of CuCF3, which can then react with haloarenes. beilstein-journals.org Mechanistic studies suggest that the process can involve the oxidative addition of the haloarene to a Cu(I) species, followed by reductive elimination to form the C-CF3 bond. The development of new trifluoromethylating reagents continues to enhance the scope and applicability of these reactions. For instance, a novel reagent, Cu(O2CCF2SO2F)2, has been prepared from inexpensive starting materials and can efficiently trifluoromethylate a variety of haloarenes under mild conditions. researchgate.net

Trifluoromethylation of Haloarenes

The trifluoromethylation of haloarenes is a common and effective strategy for synthesizing trifluoromethylated aromatic compounds. Copper-catalyzed methods are particularly prevalent in this area. The first catalytic trifluoromethylation of haloarenes using FSO2CF2CO2Me in the presence of CuI was developed in 1989. beilstein-journals.orgresearchgate.net This reaction is proposed to proceed through the formation of a Cu(I)(O2CCF2SO2F) intermediate. beilstein-journals.orgresearchgate.net

More recent advancements have focused on improving the efficiency and scalability of these reactions. For example, an efficient technique for introducing a trifluoromethyl group into aryl iodides using CF3CO2K as the CF3 source has been developed. beilstein-journals.org Aryl iodides containing various functional groups such as nitrile, ketone, aldehyde, and ester have been successfully trifluoromethylated using this method. beilstein-journals.org

Table 2: Comparison of Selected Copper-Mediated Trifluoromethylation Reagents for Haloarenes

| Reagent/System | Haloarene Substrate | Key Features |

|---|---|---|

| FSO2CF2CO2Me / CuI | Aryl halides | First catalytic method developed. |

| CF3CO2K / CuI | Aryl iodides | Efficient and scalable. |

Chlorination and Fluorination Routes

The synthesis of this compound also relies on effective chlorination and fluorination strategies to introduce the necessary halogen atoms onto the pyridine ring and the methyl group, respectively.

Chlorination of Pyridine Acid Derivatives

The chlorination of pyridine derivatives can be a challenging process due to the electron-deficient nature of the pyridine ring. google.com However, various methods have been developed to achieve this transformation. For instance, a specialized chlorination reactor design, incorporating a chlorine gas distribution device and a turbine-impeller self-priming stirrer, has been shown to improve the contact between chlorine gas and the material, thereby increasing the utilization of chlorine to over 98%. google.com This improved efficiency can significantly reduce the time and cost associated with the synthesis of chlorinated pyridine derivatives like 2,3-dichloro-5-trichloromethylpyridine. google.com The synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine can also be achieved from nicotinic acid using PCl5 as the chlorinating agent at elevated temperature and pressure. google.com

Vapor Phase Chlorination of 5-Trifluoromethylpyridine Derivatives

Vapor-phase reactions represent an important industrial method for the synthesis of halogenated pyridines. The vapor-phase chlorination of 2-chloro-5-(trifluoromethyl)pyridine at temperatures below 350°C can be improved by using catalysts such as iron, antimony, copper, and zinc chlorides, often in combination with activated carbon. epo.org This process can be used to produce 2,3-dichloro-5-(trifluoromethyl)pyridine. The number of chlorine atoms introduced to the pyridine ring can be controlled by adjusting the molar ratio of chlorine gas and the reaction temperature. nih.gov However, the formation of multi-chlorinated by-products is a potential side reaction that needs to be managed. nih.gov

A simultaneous vapor-phase chlorination and fluorination process at high temperatures (>300°C) with transition metal-based catalysts like iron fluoride is another well-established approach. nih.gov This one-step reaction can yield 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate that can be further chlorinated to produce 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.gov

Table 3: Conditions for Vapor Phase Chlorination

| Starting Material | Product | Catalyst | Temperature |

|---|---|---|---|

| 2-chloro-5-(trifluoromethyl)pyridine | 2,3-dichloro-5-(trifluoromethyl)pyridine | Iron, antimony, copper, or zinc chlorides on activated carbon | < 350°C |

Direct Fluorination of 2,3-Dichloro-5-trichloromethylpyridine

The conversion of a trichloromethyl group to a trifluoromethyl group is a crucial step in the synthesis of many trifluoromethylpyridine derivatives. This is typically achieved through a halogen exchange (halex) reaction. The direct fluorination of 2,3-dichloro-5-trichloromethylpyridine is a key route to 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.govresearchoutreach.org

Synthesis of Related Trifluoromethylpyridine Amide Derivatives

The functionalization of the trifluoromethylpyridine amide scaffold allows for the creation of diverse derivatives with tailored properties. This section explores methods for incorporating sulfur-containing groups and N-cyano sulfonimide functionalities.

The introduction of sulfur-containing functional groups such as thioethers, sulfones, and sulfoxides into trifluoromethylpyridine structures is a key strategy in medicinal and agrochemical research. These moieties can significantly alter the lipophilicity, metabolic stability, and biological activity of the parent molecule.

Thioether Synthesis: A common method for forming an aryl thioether is through the reaction of an activated precursor with a thiol. For instance, a trifluoromethylpyridine derivative bearing a suitable leaving group, such as a sulfonic ester, can be reacted with a thiophenol in the presence of a base to yield the corresponding thioether. Another approach involves the reaction of diaryl disulfides with a trifluoromethyl source like trichlorofluoromethane in the presence of a reducing agent such as sodium hydroxymethanesulfinate. nih.gov

Sulfone and Sulfoxide Synthesis: Thioethers are readily oxidized to form the corresponding sulfoxides and sulfones. The level of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

To Sulfone: A robust method for oxidizing a thioether directly to a sulfone involves using strong oxidizing agents. A common procedure is the treatment of the thioether dissolved in an acidic solvent, like acetic acid, with an excess of aqueous hydrogen peroxide. nih.gov Alternatively, reagents like Oxone or 3-chloroperbenzoic acid (m-CPBA) are also effective for this transformation.

To Sulfoxide: Selective oxidation to the sulfoxide level can be achieved using milder conditions, for example, one equivalent of m-CPBA at low temperatures.

The table below summarizes the key transformations for incorporating sulfur moieties.

| Starting Material | Reagent(s) | Product | Functional Group |

| Pyridine-SO₂R | 4-Fluorothiophenol, Base | Pyridine-S-Ar | Thioether |

| Pyridine-S-R | H₂O₂, Acetic Acid | Pyridine-SO₂-R | Sulfone |

| Pyridine-S-R | m-CPBA (1 equiv) | Pyridine-SO-R | Sulfoxide |

A series of novel N-cyano sulfonimide derivatives that feature a trifluoromethyl pyridinamide core have been designed and synthesized. researchgate.net These compounds are generated through a combination of synthetic methods, highlighting a modular approach to building complex molecules. researchgate.net The synthesis generally involves the coupling of a pre-formed trifluoromethyl picolinamide with a sulfonamide moiety, followed by cyanation to install the N-cyano group. This approach allows for variation in both the pyridine and the sulfonamide portions of the molecule, facilitating the creation of a library of related compounds for structure-activity relationship studies. researchgate.netnih.gov

Synthesis of Key Intermediates

The efficient synthesis of the target picolinamide relies on the availability of key functionalized pyridine intermediates. The following sections outline the preparation of essential precursors.

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol is a primary alcohol derivative of pyridine that serves as a versatile building block. nih.gov Its synthesis can be achieved through the reduction of the corresponding carboxylic acid or its ester derivative.

A standard procedure involves the reduction of 3-Chloro-5-(trifluoromethyl)picolinic acid. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether, or borane complexes such as borane-tetrahydrofuran (BH₃·THF). The reaction is typically performed at reduced temperatures and then allowed to warm to room temperature. An aqueous workup is required to quench the reaction and isolate the alcohol product.

Reaction Scheme: Starting Material: 3-Chloro-5-(trifluoromethyl)picolinic acid Reagent: LiAlH₄ or BH₃·THF Product: (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol nih.gov

| Property | Value |

| IUPAC Name | [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanol |

| Molecular Formula | C₇H₅ClF₃NO |

| Molecular Weight | 211.57 g/mol nih.gov |

| CAS Number | 1033463-31-8 nih.gov |

3-Chloro-5-(trifluoromethyl)picolinic acid is a pivotal intermediate, serving as the direct precursor to the corresponding alcohol and for the ultimate amidation reaction. nih.govsigmaaldrich.com The synthesis of trifluoromethylpyridines often originates from 3-picoline (3-methylpyridine). nih.govjst.go.jp

A general synthetic strategy involves a multi-step sequence:

Chlorination/Fluorination of the Methyl Group: The methyl group of 3-picoline is first converted to a trichloromethyl group (-CCl₃) via chlorination. This is followed by a halogen exchange reaction (fluorination) using a source like hydrogen fluoride (HF) to yield 3-(trifluoromethyl)pyridine. nih.govjst.go.jp

Ring Chlorination: The 3-(trifluoromethyl)pyridine ring is then subjected to nuclear chlorination to introduce chlorine atoms onto the pyridine ring. The regioselectivity of this step is crucial. To obtain the desired 3-chloro substitution pattern, a precursor like 2-chloro-5-(trifluoromethyl)pyridine can be further chlorinated. google.comalfa-chemical.com

Introduction of the Carboxylic Acid: The carboxylic acid group at the 2-position can be introduced through various methods. One common route is the oxidation of a methyl group at that position. Alternatively, a lithiation-carboxylation sequence on a suitable precursor, such as 3-chloro-5-(trifluoromethyl)pyridine (B1270821), could be employed.

| Property | Value |

| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid nih.gov |

| Molecular Formula | C₇H₃ClF₃NO₂ nih.gov |

| Molecular Weight | 225.55 g/mol nih.gov |

| CAS Number | 80194-68-9 nih.gov |

The 2-amino derivative, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, is another critical intermediate. chemicalbook.comchemsrc.com It is prepared from 2,3-dichloro-5-(trifluoromethyl)pyridine, which itself is a high-demand intermediate synthesized from precursors like 3-picoline. nih.govjst.go.jp

The synthesis is achieved through a nucleophilic aromatic substitution reaction known as ammonolysis. chemicalbook.com 2,3-dichloro-5-(trifluoromethyl)pyridine is heated with aqueous ammonia in a sealed autoclave. The pressure inside the vessel increases as the reaction is heated. Under these conditions, the chlorine atom at the 2-position, which is more activated towards nucleophilic attack, is selectively displaced by the amino group.

Synthetic Procedure Overview: chemicalbook.com

Reactants: 2,3-dichloro-5-trifluoromethylpyridine, water, liquid ammonia.

Conditions: The mixture is heated to approximately 80 °C in an autoclave, leading to pressures of 18-22 bar.

Reaction Time: The reaction is maintained for around 9 hours.

Workup: After cooling, the solid product is isolated by filtration, washed with water, and dried.

Yield: This method has been reported to produce the desired 2-amino product in high yield (approx. 90%). chemicalbook.com

| Property | Value |

| IUPAC Name | 3-chloro-5-(trifluoromethyl)pyridin-2-amine |

| Molecular Formula | C₆H₄ClF₃N₂ |

| Molecular Weight | 196.56 g/mol |

| CAS Number | 79456-26-1 |

| Appearance | Light yellow crystalline solid chemicalbook.com |

Chemical Reactivity and Transformation Studies of 3 Chloro 5 Trifluoromethyl Picolinamide

Nucleophilic Substitution Reactions of the Chloro Group

The chlorine atom at the 3-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-deficient nature of the aromatic ring. The strong electron-withdrawing effects of the adjacent ring nitrogen and the trifluoromethyl group at the 5-position activate the C-Cl bond towards attack by nucleophiles.

A common transformation involves the displacement of the chloride ion by nitrogen-based nucleophiles. For instance, in the synthesis of related compounds, amination reagents such as ammonium (B1175870) hydroxide (B78521) or various primary amines (e.g., n-butylamine, hexylamine) are used to replace chloro substituents on the pyridine ring. google.com This type of reaction typically proceeds under controlled temperature conditions to ensure selectivity and high yield.

Table 1: Illustrative Nucleophilic Substitution Conditions for a Related Compound

| Reactant | Reagent | Molar Ratio (Reagent:Substrate) | Temperature |

|---|---|---|---|

| 2,3-dichloro-5-trifluoromethylpyridine | Ammonium Hydroxide (10-30 wt.%) | (5-15):1 | 30-50 °C |

| 2,3-dichloro-5-trifluoromethylpyridine | n-Butylamine | (5-15):1 | 30-50 °C |

Data derived from synthetic methods for related chloro-trifluoromethylpyridines. google.com

These reactions underscore the potential for 3-Chloro-5-(trifluoromethyl)picolinamide to serve as a versatile intermediate for creating a library of derivatives by substituting the chloro group with various nucleophiles, including amines, alkoxides, and thiolates.

Hydrolysis of the Amide Bond

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, although these reactions are generally slower than the hydrolysis of corresponding esters. libretexts.org

Under strong acidic conditions (e.g., heating with aqueous sulfuric or hydrochloric acid), the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent attack by water leads to a tetrahedral intermediate that eventually breaks down to yield 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and an ammonium salt. libretexts.org

In alkaline hydrolysis, a nucleophilic hydroxide ion directly attacks the carbonyl carbon. This process forms a tetrahedral intermediate that expels the amine group to produce the corresponding carboxylate salt and ammonia. libretexts.org The formation of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a known transformation pathway for related agrochemical compounds, indicating that this hydrolysis reaction is environmentally and metabolically relevant. nih.gov

Coupling Reactions with Aromatic Compounds

The chloro-substituted pyridine ring of this compound is a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds, enabling the connection of the picolinamide (B142947) scaffold to other aromatic compounds.

While specific studies on this exact molecule are not prevalent, the reactivity of similar chloro-heteroaromatic compounds suggests a high potential for reactions like the Suzuki, Stille, or Kumada couplings. For example, the Kumada coupling reaction, which utilizes a nickel catalyst, has been successfully employed to couple 3-bromo- (B131339) or 3-chloro(trifluoromethyl)benzene derivatives with Grignard reagents to form 3-alkyl-trifluoromethylbenzenes. researchgate.net A similar strategy could be applied to this compound, using a suitable nickel or palladium catalyst to couple it with arylboronic acids (Suzuki), organostannanes (Stille), or organomagnesium compounds (Kumada).

Oxidation and Reduction Reactions (Applicable to Derivatives/Precursors)

The synthesis of the 3-chloro-5-(trifluoromethyl)pyridine (B1270821) core often involves oxidation and reduction reactions of its precursors. The trifluoromethyl group itself is typically installed via an oxidative fluorination process. For instance, a common industrial method involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline (3-methylpyridine) at high temperatures over a transition metal-based catalyst. nih.gov In this process, the methyl group is oxidized and fluorinated to the trifluoromethyl group.

Furthermore, the selective introduction of the chlorine atom at the 3-position is a critical step. This is often achieved through the chlorination of a 5-(trifluoromethyl)pyridine precursor. The reaction can be performed in the vapor phase using chlorine gas in the presence of a catalyst, such as activated carbon or metal chlorides (e.g., iron, copper), to direct the chlorination preferentially to the 3-position. google.com This selective halogenation is a key example of controlling regiochemistry in the synthesis of the molecule's core structure.

Reaction Monitoring Techniques

Monitoring the progress of chemical reactions involving this compound and its derivatives is essential for optimizing reaction conditions and ensuring product purity. Chromatographic techniques are particularly well-suited for this purpose.

Liquid Chromatography/Mass Spectrometry (LCMS) is a powerful analytical technique for monitoring reactions in real-time. It separates the components of a reaction mixture based on their affinity for a stationary phase (LC) and then detects and identifies them based on their mass-to-charge ratio (MS).

In the context of this compound synthesis or transformation, LCMS can be used to:

Track the consumption of starting materials.

Identify the formation of the desired product.

Detect reaction intermediates and byproducts.

The analysis of a related compound, 3-Chloro-5-(trifluoromethyl)pyridin-2-ol, demonstrates a typical LCMS method. massbank.eu A reverse-phase C18 column is used for separation with a water/acetonitrile mobile phase gradient. massbank.eu Detection is achieved using an Electrospray Ionization (ESI) source, often in negative ion mode, coupled with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF). massbank.eu This setup allows for the accurate mass measurement of the parent ion and its fragments, confirming the identity of the compounds in the reaction mixture.

Table 2: Example LCMS Parameters for a Related Compound

| Parameter | Setting |

|---|---|

| Instrument Type | LC-ESI-QTOF |

| Ionization Mode | Negative ESI |

| Column | C18 Reverse-Phase |

| Mobile Phase | Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) |

| Detection | Mass-to-charge ratio (m/z) |

Data based on the analysis of 3-Chloro-5-(trifluoromethyl)pyridin-2-ol. massbank.eu

Thin Layer Chromatography (TLC)

Thin layer chromatography (TLC) is a fundamental analytical technique utilized extensively in synthetic chemistry to monitor the progress of reactions, assess the purity of compounds, and determine appropriate solvent systems for larger-scale purification methods like column chromatography. wikipedia.orglibretexts.org In the context of this compound, TLC serves as a rapid and cost-effective method to observe its formation from starting materials and to detect the presence of any impurities or byproducts generated during its synthesis or subsequent chemical transformations. news-medical.netlibretexts.org

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate via capillary action). wikipedia.orgwisc.edu The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase. wisc.edu

For a compound like this compound, which possesses a polar carboxamide group as well as a halogenated, trifluoromethylated pyridine ring, the choice of stationary and mobile phases is critical for achieving effective separation. nih.gov Typically, a polar stationary phase such as silica (B1680970) gel (SiO₂) or alumina (B75360) (Al₂O₃) is employed. wisc.eduinterchim.com Silica gel is generally the preferred stationary phase for the analysis of acidic or neutral compounds. interchim.com

The selection of the mobile phase requires consideration of the compound's polarity. A common approach is to start with a binary solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. libretexts.org The ratio of these solvents is adjusted to optimize the separation, aiming for a retention factor (Rf) value that allows for clear distinction between the spots of interest. interchim.com The Rf value is a quantitative measure of a compound's migration distance and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. khanacademy.orglibretexts.org

Due to the absence of specific experimental TLC data for this compound in the reviewed literature, the following table is presented as an illustrative example of how TLC data for this compound and its potential precursors or byproducts might be recorded and interpreted. The Rf values are hypothetical and would be determined experimentally.

| Compound | Stationary Phase | Mobile Phase (v/v) | Hypothetical Rf Value | Visualization Method |

|---|---|---|---|---|

| Starting Material A | Silica Gel 60 F254 | Hexane:Ethyl Acetate (3:1) | 0.75 | UV Light (254 nm) |

| Starting Material B | Silica Gel 60 F254 | Hexane:Ethyl Acetate (3:1) | 0.60 | UV Light (254 nm) |

| This compound | Silica Gel 60 F254 | Hexane:Ethyl Acetate (3:1) | 0.45 | UV Light (254 nm) |

| Byproduct C | Silica Gel 60 F254 | Hexane:Ethyl Acetate (3:1) | 0.20 | UV Light (254 nm) |

In a typical reaction monitoring scenario using TLC, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting materials. libretexts.orgyoutube.com The disappearance of the starting material spots and the appearance of a new spot corresponding to the product, this compound, would indicate the progression of the reaction. libretexts.org The presence of multiple spots in the reaction mixture lane could signify the formation of byproducts or the presence of unreacted starting materials. news-medical.net

Visualization of the separated spots on the TLC plate is often achieved by using a UV lamp, as compounds containing aromatic rings, such as this compound, are typically UV-active and will appear as dark spots on a fluorescent background. wikipedia.orgnih.gov Alternatively, chemical staining agents like iodine vapor can be used to visualize the spots. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation

Elemental Analysis

Elemental analysis is a cornerstone technique in chemical characterization, providing quantitative information about the elemental composition of a substance. This analytical method is fundamental in verifying the empirical formula of a newly synthesized compound by comparing the experimentally determined mass percentages of its constituent elements with the theoretically calculated values derived from its proposed molecular formula.

For the compound 3-Chloro-5-(trifluoromethyl)picolinamide, with a molecular formula of C₇H₄ClF₃N₂O, the theoretical elemental composition has been calculated. These theoretical values serve as a critical benchmark for assessing the purity and confirming the identity of a synthesized sample. The comparison between experimental and calculated values is a standard criterion for the validation of a compound's structure in peer-reviewed scientific literature.

Detailed research findings from elemental analysis would typically involve the combustion of a precisely weighed sample of the compound. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen, respectively. Halogens and other elements are determined by other specific analytical methods. A close agreement, generally within ±0.4%, between the found and calculated values is considered evidence of the compound's purity and correct elemental composition.

While specific experimental data from published research for this compound is not provided here, the theoretical values are presented below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Calculated Mass Percentage (%) |

|---|---|---|

| Carbon | C | 37.97 |

| Hydrogen | H | 1.82 |

| Chlorine | Cl | 16.01 |

| Fluorine | F | 25.74 |

| Nitrogen | N | 12.65 |

Note: The data presented in this table is the theoretical elemental composition calculated from the molecular formula C₇H₄ClF₃N₂O. Experimental validation is a prerequisite for the definitive confirmation of a compound's identity and purity.

Computational Chemistry and Modeling of 3 Chloro 5 Trifluoromethyl Picolinamide

Density Functional Theory (DFT) Studies

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting molecular properties. researchgate.net For understanding 3-Chloro-5-(trifluoromethyl)picolinamide, methods like B3LYP, which combine Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, are commonly employed with basis sets such as 6-311++G(d,p) to achieve reliable results. ijesit.commdpi.com These calculations provide a detailed picture of the molecule's quantum mechanical properties.

Optimized Molecular Structure Determination

The first step in computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as the optimized molecular structure. This process involves minimizing the energy of the molecule with respect to the positions of its atoms. For substituted pyridines, the geometry is influenced by the electronic and steric effects of its substituents.

In this compound, the pyridine (B92270) ring is expected to be largely planar. The bond lengths and angles are determined by the interplay between the electron-withdrawing trifluoromethyl and chloro groups and the picolinamide (B142947) moiety. DFT calculations on analogous structures, such as other halogenated pyridine derivatives, show that the introduction of substituents can cause slight distortions in the ring's hexagonal symmetry. semanticscholar.org For instance, the C-C bond lengths within the pyridine ring and the bond lengths of the substituents (C-Cl, C-CF3, C-C(O)NH2) can be precisely calculated. mdpi.com

Table 1: Predicted Geometric Parameters for a Substituted Pyridine Ring This table presents typical bond lengths and angles for a pyridine ring with similar substituents, as determined by DFT calculations. The values for this compound are expected to be comparable.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 | C-C-C (ring) | 118 - 121 |

| C-N (ring) | 1.33 - 1.35 | C-N-C (ring) | 117 - 119 |

| C-Cl | ~1.74 | C-C-Cl | ~121 |

| C-CF3 | ~1.51 | C-C-CF3 | ~120 |

| C-C (amide) | ~1.52 | N-C-C (amide) | ~115 |

| C=O | ~1.23 | C-C=O | ~122 |

| C-N (amide) | ~1.36 | O=C-N (amide) | ~123 |

Vibrational Spectra Prediction and Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a high degree of accuracy, aiding in the assignment of experimental spectra. mdpi.com Theoretical spectra for related picolinamide and substituted pyridine compounds have been successfully calculated, showing good agreement with experimental data after applying a scaling factor to account for anharmonicity and basis set limitations. core.ac.uknih.gov

The predicted spectrum of this compound would feature characteristic vibrational modes:

C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region. ijesit.com

N-H stretching (amide): Expected as strong bands around 3300-3500 cm⁻¹.

C=O stretching (amide I band): A very strong absorption anticipated near 1680 cm⁻¹.

Pyridine ring stretching: Multiple bands between 1400-1600 cm⁻¹.

C-F stretching: Strong absorptions expected in the 1100-1300 cm⁻¹ region.

C-Cl stretching: Typically found in the lower frequency range of 600-800 cm⁻¹.

Table 2: Selected Predicted Vibrational Frequencies (Scaled) Based on DFT analysis of picolinamide and related substituted pyridines.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Asymmetric Stretch | ~3500 | Medium |

| N-H Symmetric Stretch | ~3380 | Medium-Strong |

| C-H Stretch (ring) | 3050 - 3100 | Weak-Medium |

| C=O Stretch (Amide I) | ~1680 | Very Strong |

| Ring C=C, C=N Stretch | 1450 - 1600 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto the electron density surface, with different colors representing different potential values. readthedocs.io

Red: Indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In this compound, these are expected around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring. researchgate.net

Blue: Represents regions of positive electrostatic potential (electron-deficient), which are favorable for nucleophilic attack. These areas are typically found around the hydrogen atoms of the amide group. researchgate.net

Green: Denotes regions of neutral potential.

The MEP map provides a clear illustration of how the electron-withdrawing chloro and trifluoromethyl groups influence the electronic landscape of the molecule, highlighting the potential sites for intermolecular interactions. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net

HOMO: Acts as an electron donor. Its energy is related to the ionization potential.

LUMO: Acts as an electron acceptor. Its energy is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as electrons can be more easily excited to a higher energy level. semanticscholar.org For pyridine derivatives, the HOMO is often distributed over the pyridine ring, while the LUMO can be localized depending on the nature of the substituents. wuxibiology.com The electron-withdrawing groups in this compound are expected to lower the energies of both the HOMO and LUMO.

Table 3: Predicted Frontier Orbital Properties Values are illustrative and based on calculations for analogous compounds.

| Property | Value (eV) |

| HOMO Energy | -7.0 to -6.5 |

| LUMO Energy | -2.5 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.0 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. materialsciencejournal.org

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). wisc.edu This energy value measures the stabilization resulting from the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. Significant E(2) values indicate strong hyperconjugative or resonance interactions. For this compound, important interactions would include:

Delocalization from the lone pairs of the pyridine nitrogen (n(N)) and the amide oxygen (n(O)) into the antibonding orbitals (π*) of the pyridine ring.

Hyperconjugative interactions between the lone pairs of the chlorine atom and adjacent antibonding orbitals.

Fukui Functions for Reactivity Prediction

Fukui functions are reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The condensed Fukui function localizes this reactivity to specific atoms.

f+: Predicts the site for nucleophilic attack (where an electron is accepted).

f-: Predicts the site for electrophilic attack (where an electron is donated).

f0: Predicts the site for radical attack.

By calculating the Fukui functions, one can quantitatively determine which atoms in this compound are most likely to participate in different types of chemical reactions, providing a more refined prediction of reactivity than MEP analysis alone. sciengine.com This analysis is crucial for understanding the molecule's reaction mechanisms and designing new chemical transformations. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), in order to form a stable complex. The insights gained from these studies are crucial for understanding the potential biological activity of a compound.

Ligand-Protein Interaction Prediction

A thorough review of publicly available scientific literature reveals no specific molecular docking studies conducted for this compound. Such studies would theoretically involve docking this compound into the active site of various protein targets to predict its binding mode. The analysis would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the amino acid residues of the protein. The absence of these studies means that the specific ligand-protein interactions for this compound remain computationally uncharacterized in published literature.

Affinity with Specific Protein Targets (e.g., CDK4, EGFR)

There are no published molecular docking studies detailing the binding affinity of this compound with specific protein targets such as Cyclin-Dependent Kinase 4 (CDK4) or Epidermal Growth Factor Receptor (EGFR). Consequently, computational predictions of its binding energy (often expressed in kcal/mol) and inhibitory constants (Ki) against these or any other specific protein targets are not available.

Conformational Stability Studies

Computational studies dedicated to the conformational analysis and stability of this compound have not been identified in the surveyed literature. These studies, typically employing methods like Density Functional Theory (DFT), would calculate the energies of different spatial arrangements (conformers) of the molecule to identify the most stable, low-energy states. While experimental data from a crystal structure of the related precursor, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, exists, computational analyses focusing on the conformational energetics of the picolinamide derivative are not publicly available.

Thermochemical Property Calculations

No specific computational studies detailing the thermochemical properties of this compound were found in the scientific literature. Such research would involve quantum mechanical calculations to predict thermodynamic properties like the enthalpy of formation, heat capacity, and entropy. This information is valuable for understanding the stability and reactivity of the compound under various conditions.

In Silico ADMET Prediction for Drug-Likeness

While specific peer-reviewed studies on the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this compound are unavailable, its properties can be predicted using established computational models. These in silico tools are widely used in drug discovery to assess the potential of a compound to become a viable drug. nih.gov A key component of this assessment is evaluating "drug-likeness," often guided by frameworks like Lipinski's Rule of Five. wikipedia.orgunits.it

An in silico analysis of this compound using the SwissADME predictor yields several key pharmacokinetic and physicochemical properties. nih.gov The compound has a molecular weight of 247.58 g/mol and is predicted to have good gastrointestinal absorption. ontosight.ai

The analysis against Lipinski's Rule of Five, a set of guidelines to evaluate the potential for oral bioavailability, shows no violations. wikipedia.orgdrugbank.com The molecule has a molecular weight well under 500 Daltons, one hydrogen bond donor, four hydrogen bond acceptors, and a consensus Log P (a measure of lipophilicity) of 2.19, all within the rule's parameters. These predictions suggest that the compound has a favorable profile for oral bioavailability. Further details from the computational prediction are presented in the tables below.

Table 1: Predicted Physicochemical and Lipophilicity Properties

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₈H₅ClF₃N₂O |

| Molecular Weight | 247.58 g/mol |

| Num. Heavy Atoms | 15 |

| Num. Aromatic Heavy Atoms | 11 |

| Num. Rotatable Bonds | 1 |

| Num. H-bond Acceptors | 4 |

| Num. H-bond Donors | 1 |

| Molar Refractivity | 51.02 |

| Topological Polar Surface Area (TPSA) | 52.36 Ų |

Table 2: Predicted Water Solubility

| Parameter | Prediction |

|---|---|

| LogS (ESOL) | -2.62 |

| Solubility (ESOL) | 2.42e-03 mol/L, 0.598 mg/mL |

Table 3: Predicted Pharmacokinetic Properties

| Property | Prediction |

|---|---|

| Gastrointestinal (GI) absorption | High |

| Blood-Brain Barrier (BBB) permeant | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| CYP1A2 inhibitor | No |

| CYP2C19 inhibitor | Yes |

| CYP2C9 inhibitor | Yes |

| CYP2D6 inhibitor | No |

| CYP3A4 inhibitor | No |

Table 4: Predicted Drug-Likeness

| Rule | Prediction (Violations) |

|---|---|

| Lipinski | Yes (0) |

| Ghose | No (1, Molar Refractivity out of range) |

| Veber | Yes (0) |

| Egan | Yes (0) |

| Muegge | No (1, TPSA out of range) |

Biological Activities and Mechanisms of Action of 3 Chloro 5 Trifluoromethyl Picolinamide and Its Derivatives

Fungicidal Activity and Agricultural Applications

Derivatives of 3-chloro-5-(trifluoromethyl)picolinamide have demonstrated significant potential as fungicides for agricultural use. The development of synthetic picolinamides, such as florylpicoxamid, marks a progression in creating fungicides with a broad spectrum of activity. nih.govresearchgate.net These compounds are part of a continuous effort to discover novel agents to manage plant diseases effectively. nih.gov

Picolinamide (B142947) derivatives have shown efficacy against a wide array of plant pathogenic fungi. For instance, the fully synthetic picolinamide, florylpicoxamid, is active against 21 different plant pathogenic fungi belonging to the phyla Ascomycota and Basidiomycota. nih.govresearchgate.net Research on other novel picolinamide derivatives has demonstrated significant antifungal activity against various soil-borne pathogens. scialert.net Specifically, certain derivatives have shown potent activity against Zymoseptoria tritici, the causal agent of wheat leaf blotch, providing 80% growth inhibition in vitro at a concentration of 0.0046 mg L⁻¹. nih.gov Other related structures, such as nicotinamide (B372718) analogues derived from 3-chloro-5-(trifluoromethyl)pyridine (B1270821), have also shown good fungicidal activities against fungi like Alternaria alternata. nih.gov

The in-vitro inhibitory effects of these compounds translate to effective disease control in plants. Florylpicoxamid, for example, provides 80% disease control against wheat leaf blotch in planta at an application rate of 0.03 mg L⁻¹ as a preventative treatment. nih.gov Another example is the fungicide boscalid, a related nicotinamide analogue, which is used to control Alternaria late blight of pistachio. nih.gov Studies have shown that chloro-substituted picolinamide derivatives exhibit maximum antifungal activity against crop diseases caused by Rhizoctonia solani and Alternaria alternata. scialert.net The metabolite of the fungicide fluopyram (B1672901), 3-chloro-5-trifluoromethylpyridine-2-carboxylic acid, further underscores the role of this chemical scaffold in crop protection, although its effects can be complex. nih.gov

Table 1: In Vitro Fungicidal Activity of Picolinamide Derivatives against Select Plant Pathogens

| Derivative Type | Pathogen | Efficacy Measurement | Result | Source |

|---|---|---|---|---|

| Florylpicoxamid | Zymoseptoria tritici | Growth Inhibition | 80% at 0.0046 mg L⁻¹ | nih.gov |

| Chloro-substituted picolinamide | Rhizoctonia solani | ED₅₀ | 29.08 µg mL⁻¹ | scialert.net |

| Chloro-substituted picolinamide | Alternaria alternata | ED₅₀ | 33.90 µg mL⁻¹ | scialert.net |

The discovery and development of new fungicidal compounds like novel picolinamides are crucial for sustainable agriculture. scialert.net Developing agents with unique mechanisms of action can help manage the emergence of resistance to existing fungicides. mdpi.com The exploration of synthetic derivatives, inspired by natural products, aims to create effective and environmentally compatible solutions for controlling plant diseases. nih.gov This research contributes to the pipeline of new active ingredients for integrated pest management (IPM) programs. researchgate.net

The biological activity of picolinamide derivatives is highly dependent on their chemical structure. Studies on structure-activity relationships (SAR) have revealed that specific substitutions on the aromatic ring are critical for antifungal potency. scialert.net For example, research has demonstrated that chloro-substituted picolinamide derivatives are among the most active against certain fungi. scialert.net The presence and position of a trifluoromethyl group can also significantly enhance fungicidal activity against specific pathogens like barley powdery mildew and wheat brown rust when compared to a chloro-substituent alone. researchgate.net A rudimentary SAR study on nicotinamide derivatives indicated that the position of amino and isopropyl groups was critical for antifungal activity. nih.gov These insights are vital for designing future fungicide molecules with improved efficacy. scialert.net

Antibacterial Activity

In addition to their fungicidal properties, derivatives of this compound have been investigated for their antibacterial effects against significant plant pathogens.

A series of trifluoromethylpyridine amide derivatives containing sulfur moieties (thioether, sulfone, and sulfoxide) were synthesized and evaluated for their antibacterial activities. rsc.org These compounds were tested against Xanthomonas oryzae pv. oryzae (Xoo), which causes bacterial blight in rice, and Ralstonia solanacearum, the causal agent of bacterial wilt in many crops. rsc.orgsci-hub.senih.gov

Notably, a sulfone-containing derivative, compound F10, demonstrated significant activity against Xoo, with a half-maximal effective concentration (EC₅₀) value of 83 mg L⁻¹. rsc.org This level of efficacy was found to be superior to that of the commercial bactericides thiodiazole copper (EC₅₀ of 97 mg L⁻¹) and bismerthiazol (B1226852) (EC₅₀ of 112 mg L⁻¹). rsc.org This highlights the potential of this class of compounds in developing new agents to combat destructive bacterial diseases in agriculture. rsc.orgnih.gov

Table 2: Antibacterial Activity of a this compound Derivative against Xanthomonas oryzae pv. oryzae (Xoo)

| Compound | Pathogen | Efficacy Measurement (EC₅₀) | Source |

|---|---|---|---|

| Sulfone-containing derivative (F10) | Xanthomonas oryzae pv. oryzae | 83 mg L⁻¹ | rsc.org |

| Thiodiazole copper (Commercial Control) | Xanthomonas oryzae pv. oryzae | 97 mg L⁻¹ | rsc.org |

| Bismerthiazol (Commercial Control) | Xanthomonas oryzae pv. oryzae | 112 mg L⁻¹ | rsc.org |

Insecticidal Activity

The structural framework of this compound is a key component in the development of modern insecticides. Derivatives built upon this and similar chemical scaffolds have demonstrated significant efficacy against various agricultural pests, particularly those in the order Lepidoptera. The introduction of the trifluoromethyl group and a chlorine atom onto the picolinamide ring enhances the lipophilicity and biological activity of these compounds, making them potent agents for pest management. ontosight.ai Research into related structures, such as meta-diamide and isoxazoline (B3343090) derivatives, continues to yield compounds with high insecticidal potency. researchgate.netscielo.br

Plutella xylostella, commonly known as the diamondback moth, is a destructive pest of cruciferous crops worldwide, notorious for developing resistance to conventional insecticides. nih.govmdpi.com Consequently, there is a persistent need for novel active ingredients. Derivatives of picolinamide and structurally related compounds have shown considerable promise in controlling P. xylostella.

For instance, novel isoxazoline derivatives containing acylthiourea fragments have been synthesized and tested for their insecticidal properties against P. xylostella. researchgate.net Similarly, various N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one derivatives have demonstrated a range from weak to excellent insecticidal activities against this pest at a concentration of 100 mg/L. nih.gov Certain meta-diamide compounds have also been found to exhibit high mortality rates against P. xylostella. scielo.brscielo.br One study highlighted a derivative, N-(3-((2-bromopropane-4-(perfluoropropan-2-yl))-6-(trifluoromethyl)phenyl)methoxyphenyl)-N-(cyclopropylmethyl)-6-fluoronicotinamide (12q), which achieved a 97.67% mortality rate at a concentration of 1 mg/L. scielo.br

The data below summarizes the efficacy of various derivative compounds against P. xylostella.

| Compound Type | Test Concentration | Observed Efficacy (% Mortality) | Reference |

|---|---|---|---|

| N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one (Compound 4b) | 100 mg/L | 100% | nih.gov |

| N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one (Compound 4d) | 100 mg/L | 93% | nih.gov |

| N-substituted 5–chloro-6-phenylpyridazin-3(2H)-one (Compound 4h) | 100 mg/L | 97% | nih.gov |

| meta-diamide derivative (Compound 12q) | 1 mg/L | 97.67% | scielo.br |

| meta-diamide derivative containing 1,2,4-oxadiazole (B8745197) (Compound 5b) | 100 mg/L | 100% | scielo.br |

| meta-diamide derivative containing 1,2,4-oxadiazole (Compound 5c) | 100 mg/L | 100% | scielo.br |

Potential in Pharmaceutical Development

The picolinamide chemical class, to which this compound belongs, has been investigated for its potential in treating a range of diseases, including applications in antimicrobial, anti-inflammatory, and anticancer research. ontosight.ai The unique substitution pattern on the pyridine (B92270) ring can confer specific biological activities, making it a valuable scaffold in medicinal chemistry.

A "lead structure" or "lead compound" is a chemical starting point for the development of new drugs. mdpi.com The this compound scaffold represents a promising lead structure due to the favorable pharmacological properties often imparted by its functional groups. The trifluoromethyl group, for example, is known to enhance metabolic stability and membrane permeability of molecules, which are desirable characteristics for drug candidates. nih.gov The process of drug discovery often involves modifying a lead structure to optimize its efficacy and selectivity for a specific biological target. The discovery of a potent and selective agonist for the TRPM5 channel, for instance, began with a high-throughput screening hit that was subsequently developed through chemical modifications into a lead compound for potential use as a gastrointestinal prokinetic agent. nih.gov The picolinamide core can be similarly modified to generate libraries of compounds for screening against various therapeutic targets.

Derivatives of picolinamide have shown significant potential as antifungal agents. Research has demonstrated that chloro-substituted picolinamide derivatives can exhibit high levels of fungal growth inhibition against a variety of soil-borne fungi. scialert.net One study found that N-phenyl-(3-chloro)-imino-picolinamide was particularly effective against Rhizoctonia solani and Alternaria alternata, with ED₅₀ values of 29.1 µg/mL and 33.9 µg/mL, respectively. scialert.net

Furthermore, the broader class of nicotinamide analogues, which are structurally related to picolinamides, has been a focus in the development of new antifungals. nih.gov For example, compound 16g in one study, a nicotinamide derivative, showed potent activity against both fluconazole-sensitive and fluconazole-resistant strains of Candida albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.125 µg/mL. nih.gov The inclusion of trifluoromethyl or trifluoromethoxy groups in other chemical structures, such as chalcones, has also been shown to yield compounds with significant activity against fungal pathogens like Candida albicans and Aspergillus niger. mdpi.com This suggests that the trifluoromethyl group present in this compound could contribute positively to the antifungal activity of its derivatives.

The trifluoromethyl group is a feature in a number of anticancer drugs, where it can enhance pharmacological properties. nih.gov Picolinamide derivatives and other related nitrogen-containing heterocyclic compounds are being actively investigated for their potential as cancer therapeutics. ontosight.airesearchgate.net

Numerous studies have evaluated the in vitro cytotoxic effects of compounds structurally related to this compound against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and HCT116 (colorectal carcinoma).

A series of novel 5-trifluoromethylpyrimidine derivatives were designed as potential EGFR inhibitors and tested for their antitumor activities. One compound from this series, 9u , demonstrated excellent activity against MCF-7 cells with an IC₅₀ value of 3.24 µM. nih.gov In another study, thiazolo[4,5-d]pyrimidine (B1250722) derivatives containing a trifluoromethyl group were synthesized and evaluated for antiproliferative activity, with one of the most active compounds, 3b , showing notable cytotoxicity. nih.gov

The table below presents a selection of research findings on the cytotoxic activity of various derivative compounds against these key cancer cell lines.

| Compound/Derivative Type | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrimidine derivative (Compound 67) | HCT-116 | 58.1 µg/mL | ekb.eg |

| Pyrimidine derivative (Compound 68) | HCT-116 | 3.75 µM | ekb.eg |

| Pyrimidine derivative (Compound 68) | MCF-7 | 5.13 µM | ekb.eg |

| 5-Trifluoromethylpyrimidine derivative (Compound 9u) | MCF-7 | 3.24 µM | nih.gov |

| Benzimidazole derivative (Compound 4) | MCF-7 | 8.86 µg/mL | waocp.org |

| Benzimidazole derivative (Compound 2) | HCT-116 | 16.18 µg/mL | waocp.org |

| Benzimidazole derivative (Compound 4) | HCT-116 | 24.08 µg/mL | waocp.org |

Anticancer Activity

Apoptosis Induction

Picolinamide derivatives have been investigated for their potential to induce apoptosis, a form of programmed cell death that is crucial for removing damaged or cancerous cells. Research into rhodium(III)-picolinamide complexes has demonstrated their ability to act as anticancer and antimetastasis agents by inducing both apoptosis and autophagy. nih.gov This suggests that the picolinamide scaffold can be a valuable component in the design of metal-based anticancer drugs that function through the induction of cell death pathways. nih.gov

Furthermore, studies on compounds with structural similarities to this compound, such as N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), have shown significant pro-apoptotic effects. NHDC, a novel synthetic naphthofuran compound, was found to inhibit the growth of liver cancer cells and induce apoptosis in a concentration-dependent manner. nih.gov The mechanism of action for NHDC involves the inhibition of the STAT3 pathway through direct binding to HNF 4α, leading to the induction of apoptosis-regulating genes. nih.gov While not a direct derivative, the presence of both chloro and trifluoromethylphenyl groups in NHDC highlights the potential for similarly substituted picolinamides to exhibit analogous anticancer activities through the induction of apoptosis.

EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and its inhibition can disrupt signaling pathways that are critical for tumor cell proliferation and survival. nih.govresearchgate.net Picolinamide derivatives have emerged as a promising class of compounds for targeting receptor tyrosine kinases, including EGFR.

A study focused on the design and synthesis of novel picolinamide derivatives as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors also explored their activity against other kinases. One of the most potent VEGFR-2 inhibitors from this series, compound 7h , demonstrated enhanced potency not only against VEGFR-2 but also against EGFR, HER-2, c-MET, and MER kinases. nih.gov This indicates that the picolinamide scaffold can be adapted to create multi-kinase inhibitors with potential applications in cancer treatment. The ability of these derivatives to inhibit EGFR suggests that this compound and its analogs could also possess EGFR inhibitory activity, warranting further investigation.

The table below summarizes the inhibitory activities of a key picolinamide derivative against various kinases.

| Compound | VEGFR-2 IC₅₀ (nM) | EGFR IC₅₀ (nM) |

| 7h | 87 | Data indicates enhanced potency |

Anti-inflammatory Properties (of related derivatives)

Derivatives of picolinamide and related heterocyclic structures have demonstrated significant anti-inflammatory properties in various studies. For instance, a series of amide compounds with chromones as the parent nucleus were designed and synthesized, with some exhibiting potent inhibition of nitric oxide (NO) production, a key mediator in inflammation. rsc.org One compound, in particular, showed optimal inhibitory activity with an EC₅₀ value of 5.33 ± 0.57 μM against lipopolysaccharide (LPS)-induced NO production in RAW264.7 cells. rsc.org

Similarly, new derivatives of 3-hydroxy pyridine-4-one have been evaluated for their anti-inflammatory effects. All tested compounds showed significant anti-inflammatory activity in both carrageenan-induced paw edema and croton oil-induced ear edema models. nih.gov The anti-inflammatory effect of these derivatives is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

Furthermore, research on hybrids of secondary amines and amide-sulfamide derivatives has identified compounds with potent in vivo anti-inflammatory activity. nih.gov One such compound demonstrated a 67% inhibition in a xylene-induced ear edema model. nih.gov These findings collectively suggest that the broader class of compounds to which picolinamides belong holds significant promise for the development of novel anti-inflammatory agents.

Antimicrobial Properties (of related derivatives)

The picolinamide scaffold has been a focal point in the development of new antimicrobial agents. Picolinamide derivatives have shown potent and selective activity against various pathogens, including bacteria and fungi.

One area of significant interest is their activity against Clostridioides difficile, a major cause of antibiotic-associated diarrhea. nih.govnih.gov A potent picolinamide antibacterial, 2-(4-(3-(trifluoromethoxy)phenoxy)picolinamido)benzo[d]oxazole-5-carboxylate, was discovered to have an MIC₅₀ of 0.12 μg/mL and an MIC₉₀ of 0.25 μg/mL across 101 strains of C. difficile. nih.govnih.gov This compound was found to target cell wall biosynthesis. nih.govnih.gov

The antimicrobial activity of picolinamide derivatives is not limited to C. difficile. A review of compounds with antimicrobial activities highlighted that various heterocyclic derivatives, including those related to picolinamides, exhibit good activity against Gram-positive bacteria. wjbphs.com Additionally, newly synthesized amide/thioamide derivatives of ciprofloxacin (B1669076), a well-known antibiotic, have shown enhanced antibacterial and antifungal activity. ekb.eg An amide derivative of ciprofloxacin displayed improved antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the parent drug. ekb.eg

The table below presents the in vitro antimicrobial activity of selected amide derivatives containing a cyclopropane (B1198618) moiety against various microorganisms.

| Compound | Staphylococcus aureus MIC₈₀ (μg/mL) | Escherichia coli MIC₈₀ (μg/mL) | Candida albicans MIC₈₀ (μg/mL) |

| F5 | 32-64 | 128 | 32-64 |

| F9 | 32-64 | 32-64 | 32-64 |

| F29 | 32-64 | >128 | >128 |

| F53 | 32-64 | 128 | >128 |

| F31 | >128 | 32-64 | >128 |

| F45 | >128 | 32-64 | >128 |

| F8 | >128 | >128 | 16 |

| F24 | >128 | >128 | 16 |

| F42 | >128 | >128 | 16 |

Calcium Channel Blocker Potential (of related N-piperidinyl acetamide (B32628) derivatives)

N-piperidinyl acetamide derivatives have been identified as potential calcium channel blockers. researchgate.net Experimental evidence has verified that this class of compounds can inhibit calcium channel signaling. researchgate.net This is significant as calcium channels are important therapeutic targets for a variety of cardiovascular diseases.

Further research has led to the discovery of N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives as selective T-type calcium channel (Caᵥ3.2) inhibitors. nih.govresearchgate.net One such derivative, N-(1-adamantyl)-2-[4-(2-tetrahydropyran-4-ylethyl)piperazin-1-yl]acetamide, was identified through the chemical evolution of a fragment hit from high-throughput screening and demonstrated in vivo antihypertensive effects in rats. nih.gov This highlights the potential of acetamide derivatives containing a piperidine (B6355638) or piperazine (B1678402) moiety to modulate calcium channel activity. The structural features of these compounds suggest that related N-piperidinyl acetamide derivatives of this compound could also exhibit calcium channel blocking properties.

Mechanism of Action Studies

Interaction with Biological Targets (Enzymes, Receptors)

The biological activities of this compound and its derivatives are a result of their interaction with specific biological targets, such as enzymes and receptors. The pyridine ring in picolinamide derivatives facilitates π-π stacking and hydrogen bond interactions with biological targets, enhancing their binding affinity. dovepress.com

In the context of antimicrobial activity, picolinamide derivatives have been shown to have specific molecular targets. For instance, the potent antibacterial activity of a picolinamide derivative against Clostridioides difficile is attributed to its ability to target cell wall biosynthesis. nih.govnih.gov In the realm of antifungal agents, chemogenomic profiling and biochemical assays have identified Sec14p, a major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the sole essential target for a class of benzamide (B126) and picolinamide compounds. nih.gov X-ray co-crystal structures have confirmed that these compounds bind within the lipid-binding pocket of Sec14p. nih.gov

In the area of cancer therapy, picolinamide-based derivatives have been developed as potent inhibitors of VEGFR-2, a key enzyme in tumor angiogenesis. nih.gov A novel series of these derivatives were designed to create a hybrid scaffold by grafting structural fragments from known VEGFR-2 inhibitors, Sorafenib and Axitinib. nih.gov Molecular docking studies of these compounds revealed their binding mode within the ATP-binding site of the VEGFR-2 kinase domain. nih.gov Furthermore, as mentioned previously, some of these VEGFR-2 inhibitors also show activity against other kinases like EGFR, indicating a broader interaction with multiple enzyme targets. nih.gov

Binding Site Analysis

The molecular basis for the inhibitory activity of this compound derivatives has been elucidated through computational modeling and binding site analysis, primarily focusing on their interaction with succinate (B1194679) dehydrogenase and mitochondrial complex III.

Succinate Dehydrogenase (SDH) Interaction: